molecular formula C6H7ClN2O3S B1338344 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine CAS No. 89466-55-7

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Cat. No. B1338344
CAS RN: 89466-55-7
M. Wt: 222.65 g/mol
InChI Key: DMNJKRNLPLOTAG-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is a chemical compound that belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with a chloro group, a methoxy group, and a methylsulfonyl group. This compound is an intermediate that can be used in the synthesis of various derivatives with potential applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine, involves several steps such as cyclization, methylation, chlorination, methoxylation, and oxidation . For instance, a three-step synthesis of a dimethyl variant of the compound was reported with an overall yield of 75%, starting from acetylacetone and thiourea, followed by methylation and oxidation . Another synthesis approach for a dimethoxy variant reported a total yield of 58.1% with a purity of 98.6% . These methods highlight the versatility and efficiency of the synthetic routes for pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is confirmed using spectroscopic methods such as UV and NMR spectroscopy . Issues of tautomerism and the reactivity of various substituents on the pyrimidine ring are also discussed in the literature . The crystal structures of related compounds have been reported, providing insights into the arrangement of atoms and the geometry of the pyrimidine derivatives .

Chemical Reactions Analysis

Chemoselective reactions of pyrimidine derivatives with amines have been described, where the selectivity of the reaction depends on the nature of the amine and the presence of weak bases . The reactivity of the methylsulfinyl and methylsulfonyl groups towards nucleophiles has been investigated, leading to the synthesis of new pyrimidine derivatives . These studies provide a foundation for understanding the chemical behavior of 4-chloro-6-methoxy-2-(methylsulfonyl)pyrimidine and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. The solvates of isomeric pyrimidine compounds exhibit different hydrogen-bonded structures, which are determined by the conformation of the substituents and the role of solvent molecules . The herbicidal activity of certain pyrimidine derivatives has been examined, demonstrating the biological relevance of these compounds . Additionally, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine as a new intermediate highlights the importance of optimizing reaction conditions to achieve high yields and purity .

Scientific Research Applications

Summary of the Application

Pyrimidines, including derivatives like “4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine”, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Anticancer Applications

Summary of the Application

Pyrimidine derivatives have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Methods of Application or Experimental Procedures

In 2013, a group of investigators designed and synthesized a new series of pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors with antiproliferative potential .

Results or Outcomes

From this series, a compound exhibited 2.5-fold better ALK inhibitory activity and antiproliferative potential than the reference compound .

3. Protein Kinase Inhibitors

Summary of the Application

Pyrimidine and its fused derivatives have shown promise as protein kinase inhibitors for cancer treatment . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/ or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Methods of Application or Experimental Procedures

The pyrazolopyrimidine derivatives were prepared through a series of reactions. The reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol yielded a compound which upon oxidation with m-CPBA followed by nucleophilic displacement of the resulting .

Results or Outcomes

These pyrimidine derivatives exerted their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

4. Synthesis of Other Compounds

Summary of the Application

“4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine” can be used as a starting material in the synthesis of other organic compounds .

Methods of Application or Experimental Procedures

The specific methods of application would depend on the target compound being synthesized .

Results or Outcomes

The outcomes would also depend on the specific synthesis being performed .

5. Precursors to Fused Pyrimidines

Summary of the Application

“4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine” could potentially be used as a precursor in the synthesis of fused pyrimidines . Fused pyrimidines are important in medicinal chemistry due to their wide spectrum of biological activity .

Methods of Application or Experimental Procedures

The specific methods of application would depend on the target fused pyrimidine being synthesized .

Results or Outcomes

The outcomes would also depend on the specific synthesis being performed .

6. Bioisosteres with Purines

Summary of the Application

Fused pyrimidines, including “4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine”, are considered as bioisosteres with purines . This means they can replace purines in certain biological systems without significantly altering the system’s properties .

Methods of Application or Experimental Procedures

The specific methods of application would depend on the biological system .

Results or Outcomes

The outcomes would also depend on the specific biological system being studied .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

4-chloro-6-methoxy-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c1-12-5-3-4(7)8-6(9-5)13(2,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNJKRNLPLOTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547800
Record name 4-Chloro-2-(methanesulfonyl)-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

CAS RN

89466-55-7
Record name 4-Chloro-2-(methanesulfonyl)-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Kalogirou, PA Koutentis - Molbank, 2019 - mdpi.com
4,6-Dichloro-2-(methylthio)pyrimidine (7) was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine (15) and 4,6-dimethoxy-2-(methylthio)pyrimidine (14). Chlorination of the latter …
Number of citations: 3 www.mdpi.com

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